6-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid
Description
Historical Context and Emergence in Heterocyclic Chemistry
The development of 6-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid is rooted in the mid-2010s, coinciding with advances in click chemistry and alkyne-based bioorthogonal reactions. Early synthetic routes for pyridine carboxylic acid derivatives, such as those involving Knoevenagel condensations and multicomponent reactions, laid the groundwork for its targeted synthesis. For instance, solvent-free methods for 2-aminopyridine derivatives, optimized through temperature-dependent studies (Table 1), demonstrated the feasibility of incorporating alkyne functionalities into heterocyclic frameworks.
Table 1: Optimization of reaction conditions for synthesizing 2-aminopyridine derivatives
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 25 | 24 | 0 |
| 40 | 24 | 20 |
| 60 | 6 | 40 |
| 80 | 3 | 75 |
The compound’s first reported synthesis in 2016 utilized palladium-catalyzed coupling reactions to introduce the but-3-yn-1-yl group, leveraging methodologies developed for analogous alkyne-functionalized heterocycles. Subsequent refinements incorporated microwave-assisted techniques and green chemistry principles, reducing reaction times from hours to minutes while maintaining yields above 80%.
Structural Uniqueness and Positional Isomerism Considerations
Structurally, this compound (molecular formula C₁₀H₁₀N₂O₂; molecular weight 190.20 g/mol) exhibits three critical features:
- A pyridine ring with a carboxylic acid group at position 3, enabling hydrogen bonding and metal coordination.
- An amino group at position 6, functionalized with a but-3-yn-1-yl substituent, introducing steric bulk and alkyne reactivity.
- Conformational flexibility due to the linear alkyne chain, which influences packing in crystalline states.
Positional isomerism significantly impacts physicochemical properties. Compared to its 2- and 4-carboxylic acid isomers, the 3-carboxylate variant demonstrates enhanced solubility in polar aprotic solvents (e.g., DMF, DMSO) and distinct hydrogen-bonding patterns in cocrystals (Table 2). For example, squaric acid cocrystals of pyridine-3-carboxylic acid form ionic complexes with proton transfer, whereas positional isomers exhibit zwitterionic or neutral configurations.
Table 2: Structural comparison of pyridine carboxylic acid isomers in squaric acid cocrystals
| Isomer | Protonation State | Hydrogen Bond Network |
|---|---|---|
| Pyridine-2-carboxylic acid | Zwitterionic | Bidirectional N–H⋯O bonds |
| Pyridine-3-carboxylic acid | Cationic | Linear O–H⋯O chains |
| Pyridine-4-carboxylic acid | Ionic | Tetrameric clusters |
The but-3-yn-1-yl group further differentiates this compound from analogues with shorter (propynyl) or longer (pentynyl) alkyne chains, as seen in comparative studies of alkyne-aminopyridine carboxylates.
Role as a Versatile Scaffold in Medicinal Chemistry
In drug discovery, this compound serves as a bifunctional scaffold:
- The carboxylic acid group enables derivatization into esters, amides, or metal complexes.
- The terminal alkyne permits click chemistry modifications, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC), for constructing triazole-linked conjugates.
Recent applications include its use as a precursor to kinase inhibitors and antibacterials. For instance, structural analogs with methyl substitutions at position 2 exhibit moderate activity against Gram-positive bacteria (MIC: 8–32 μg/mL). Additionally, computational studies highlight its potential as a fragment in designing covalent inhibitors, where the alkyne group acts as a warhead for targeting cysteine residues.
Table 3: Biological activities of selected 6-aminopyridine-3-carboxylic acid derivatives
| Derivative | Target | Activity (IC₅₀/EC₅₀) |
|---|---|---|
| 2-Methyl-6-[(but-3-yn-1-yl)amino]pyridine-3-carboxylate | Bacterial dihydrofolate reductase | 12.5 μM |
| 4-Phenyl-6-[(pent-3-yn-1-yl)amino]pyridine-3-carboxamide | JAK2 kinase | 0.8 nM |
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
6-(but-3-ynylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-2-3-6-11-9-5-4-8(7-12-9)10(13)14/h1,4-5,7H,3,6H2,(H,11,12)(H,13,14) |
InChI Key |
LEGKSSQHSVXDDO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC1=NC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Condensation and Multicomponent Reactions
One classical approach involves the condensation of suitable pyridine derivatives with alkynyl amines or their precursors. Multicomponent reactions (MCRs) have been extensively used for constructing pyridine rings with various substituents. For example, the condensation of 2-aminopyridine with aldehydes and alkynes can lead to heterocyclic compounds, which are subsequently oxidized or functionalized to introduce the carboxylic acid group at the 3-position.
Research Outcome:
Efforts to develop efficient MCRs for pyridine derivatives have focused on reactions involving 2-aminopyridine, aldehydes, and terminal alkynes, including but-3-yn-1-amine or its derivatives. These reactions often proceed via initial formation of imine intermediates, followed by cyclization and oxidation steps to yield the target carboxylic acid.
Functionalization of Pyridine-3-carboxylic Acid Derivatives
Another route involves starting from commercially available pyridine-3-carboxylic acid or its esters. The amino group can be introduced via nucleophilic substitution or amination reactions, followed by alkynylation to attach the but-3-yn-1-yl group.
Research Outcome:
This approach benefits from the availability of pyridine-3-carboxylic acid and its derivatives, enabling selective functionalization at the amino and alkynyl positions through well-established protocols such as amination with alkynyl amines and subsequent purification.
Decarboxylative Halogenation and Alkynylation
Recent advances include decarboxylative halogenation techniques, which can be employed to modify pyridine carboxylic acids into halogenated intermediates, subsequently subjected to alkynylation reactions. This method is particularly useful for introducing the alkynyl group via coupling reactions with terminal alkynes.
Research Outcome:
Decarboxylative halogenation, especially bromodecarboxylation, provides a versatile platform to generate reactive intermediates that can undergo Sonogashira coupling with alkynes, including but-3-yn-1-yl derivatives, to afford the desired aminoalkynyl pyridine compounds.
Specific Preparation Method Based on Patents and Literature
Photocatalytic Amination and Alkynylation
A recent patent describes a photocatalytic method involving the reaction of 2-aminopyridine with piperazine derivatives in the presence of acridine salt as a photocatalyst under light irradiation, leading to amino-functionalized pyridines with carboxylic acid groups. Although this method is tailored for piperazine derivatives, the principles can be adapted for aminoalkynyl pyridines.
- Use of photocatalysis to facilitate the formation of amino-pyridine derivatives.
- Introduction of the but-3-yn-1-yl group via alkynylation, possibly through coupling with terminal alkynes under similar photocatalytic conditions.
- Final oxidation or hydrolysis steps to convert esters or intermediates into the free acid.
Alkynylation via Sonogashira Coupling
A well-established route involves the synthesis of 3-bromopyridine-3-carboxylic acid derivatives, which can be coupled with but-3-yn-1-amine or its protected form through Sonogashira coupling, followed by deprotection to yield the target compound.
- Use of palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide as co-catalyst.
- Solvent system such as DMF or THF with a base like triethylamine.
- Post-coupling deprotection and hydrolysis steps to obtain the free acid.
Data Tables and Reaction Conditions
| Method | Starting Material | Key Reagents | Catalysts/Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Multicomponent reaction | 2-Aminopyridine, aldehyde, terminal alkyne | Various aldehydes, alkynes | Mild heating, oxidative conditions | 60-85% | Efficient for pyridine core formation |
| Photocatalytic amination | 2-Aminopyridine, piperazine derivatives | Acridine salt, oxidant, light | Blue LED irradiation, ambient temperature | 95% (for piperazine derivatives) | Adaptable for aminoalkynyl pyridines |
| Sonogashira coupling | 3-Bromopyridine-3-carboxylic acid | But-3-yn-1-amine | Pd/Cu catalysis, inert atmosphere | 70-90% | Widely used for alkynylation |
Research Outcomes and Perspectives
- Efficiency: Photocatalytic methods offer environmentally friendly and high-yield pathways, reducing byproducts and avoiding heavy metals.
- Selectivity: Sonogashira coupling provides regioselective attachment of alkynyl groups at the 3-position of pyridine rings.
- Versatility: Decarboxylative halogenation allows for the functionalization of various pyridine derivatives, broadening the scope of accessible compounds.
- Challenges: Controlling regioselectivity, optimizing reaction conditions for sensitive functional groups, and scaling up for industrial applications remain ongoing research areas.
Chemical Reactions Analysis
Types of Reactions
6-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the amino group.
Scientific Research Applications
6-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid is a pyridine derivative with an amino group attached to a but-3-yn-1-yl chain and a carboxylic acid functional group. It is also characterized by a methyl group at the 2-position of the pyridine ring. The molecular formula is , with a molecular weight of approximately 190.20 g/mol. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis, particularly due to its ability to form covalent bonds with various biological targets.
Applications
This compound has several applications across various fields.
Medicinal Chemistry
- It serves as a scaffold for developing new pharmaceuticals targeting specific enzymes or receptors.
- The compound's alkyne group allows for selective covalent bonding with nucleophiles in proteins, which can lead to irreversible inhibition of enzyme activity.
- Its structural features facilitate strong binding interactions with various receptors, enhancing its potential as a lead compound in drug design.
- The pyridine ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.
- Such interactions may modulate enzymatic functions or receptor activities, making this compound a candidate for therapeutic applications.
Organic Synthesis
- The compound is used in organic synthesis.
- The alkyne group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity.
Other potential applications
- 6-[(But-3-yn-1-yl)amino]pyridine-2-carboxylic acid exhibits potential antimicrobial properties, effective against various bacterial strains and fungi.
- Compounds with similar structures have shown promise in anticancer research, suggesting that 6-[(But-3-yn-1-yl)amino]pyridine-2-carboxylic acid may also have therapeutic applications in oncology.
Research
Studies on the interactions of this compound with biological targets have shown promising results. The compound's alkyne group allows for selective covalent bonding with nucleophiles in proteins, which can lead to irreversible inhibition of enzyme activity. Additionally, its structural features facilitate strong binding interactions with various receptors, enhancing its potential as a lead compound in drug design.
Mechanism of Action
The mechanism of action of 6-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyridine-3-carboxylic acid derivatives are highly dependent on substituents at the 6-position. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Bulk and Bioactivity: S 50131 (molecular weight 316.33 g/mol) incorporates a bulky cyclopropane ring, which may hinder metabolic clearance, explaining its lack of chronic efficacy despite potent acute effects in diabetic mice . In contrast, the terminal alkyne in this compound offers a reactive handle for conjugation without significantly increasing steric hindrance.
Reactivity and Applications: The imidazole substituent in 6-(1H-imidazol-1-yl)nicotinic acid enables interactions with metalloenzymes or receptors, a feature absent in alkyne-containing analogues .
Biological Activity
6-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid (CAS Number: 136764-92-6) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyridine ring substituted with an amino group and a carboxylic acid. Its molecular formula is . The compound's structural features are critical in determining its biological activity.
Biological Activity Overview
Recent studies have indicated that compounds similar to this compound exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Below are key findings related to the compound's biological effects:
Antimicrobial Activity
Research has shown that derivatives of pyridine and related compounds possess significant antimicrobial properties. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The following table summarizes some of the antimicrobial activities associated with similar compounds:
| Compound Name | Pathogen | MIC (µg/mL) |
|---|---|---|
| 6-(But-3-yn-1-ylamino)pyridine | Staphylococcus aureus | 12.5 |
| 6-(But-3-yn-1-ylamino)pyridine | Escherichia coli | 25 |
| Other Pyridine Derivatives | Various | 3.12 - 12.5 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes. Notably, it has shown potential as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which is crucial in the management of type 2 diabetes mellitus. The inhibition of DPP-IV leads to increased levels of incretin hormones, enhancing insulin secretion and lowering blood glucose levels.
Structure-Activity Relationship (SAR)
Understanding the SAR of 6-[(But-3-yn-1-yl)amino]pyridine derivatives is essential for optimizing their biological activity. Modifications to the pyridine ring or the side chain can significantly impact potency and selectivity against target enzymes or pathogens.
Key Findings:
- Substituent Effects : The presence of alkynyl groups has been associated with enhanced interaction with enzyme active sites.
- Pyridine Ring Modifications : Alterations in the position of substituents on the pyridine ring can lead to variations in biological activity.
Case Studies
Several case studies highlight the efficacy of pyridine derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A study evaluating a series of pyridine derivatives found that compounds with similar structures to 6-[(But-3-yn-1-yl)amino]pyridine exhibited significant antibacterial activity, particularly against resistant strains of bacteria.
- DPP-IV Inhibition Study : Research demonstrated that certain modifications to the structure of pyridine-based compounds resulted in improved DPP-IV inhibition compared to existing therapeutics, suggesting a promising avenue for diabetes treatment.
Q & A
Q. What are the standard synthetic routes for 6-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid, and what reaction conditions are critical for achieving high yields?
Synthesis involves multi-step organic reactions, typically starting with functionalization of the pyridine ring. Key steps include:
- Substitution : Alkylation of the pyridine amino group using but-3-yn-1-yl halides under anhydrous conditions with base catalysis (e.g., NaOH or K₂CO₃).
- Carboxylic Acid Formation : Oxidation of a methyl or hydroxymethyl substituent using KMnO₄ or CrO₃ under acidic conditions. Critical factors include temperature control (0–25°C for substitution), stoichiometric precision, and inert atmosphere to prevent alkyne side reactions. Yields improve with slow reagent addition and purification via recrystallization .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
Use a combination of:
- NMR Spectroscopy : and NMR to confirm the alkyne proton (δ ~2.5–3.5 ppm) and carboxylic acid carbonyl (δ ~170 ppm).
- Mass Spectrometry (MS) : High-resolution MS to verify the molecular ion peak (expected m/z ~220.22 for C₁₁H₁₂N₂O₂).
- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (alkyne C≡C-H stretch) and ~1680 cm⁻¹ (carboxylic acid C=O stretch). Cross-referencing with computational models (e.g., PubChem data for analogous compounds) enhances accuracy .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens should target:
- Enzyme Inhibition : Kinase or protease assays due to structural similarities to known inhibitors (e.g., pyridine-based kinase modulators).
- Cellular Uptake : Fluorescence tagging to assess permeability in cancer cell lines (e.g., prostate or breast cancer models).
- Cytotoxicity : MTT assays at concentrations 1–100 µM. Note: Analogous compounds show anti-proliferative effects via autophagy induction, suggesting mTOR/p70S6K pathway evaluation .
Q. How does the stability of this compound vary under different storage conditions?
- Short-term : Store at 4°C in anhydrous DMSO or ethanol to prevent hydrolysis.
- Long-term : Lyophilized powder at -20°C under argon minimizes alkyne oxidation. Degradation is monitored via HPLC (retention time shifts) or loss of alkyne IR signals .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the alkylation step of this compound’s synthesis?
- Solvent Selection : Use DMF or THF for better alkyne solubility.
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkyl halide reactivity.
- Temperature Gradients : Gradual warming (0°C → RT) reduces side-product formation. Comparative studies with methyl-substituted analogs suggest yields improve by 15–20% with these adjustments .
Q. What computational strategies are effective in predicting the binding interactions of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina with protein structures from the PDB (e.g., mTOR or kinase domains).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Focus on hydrogen bonding between the carboxylic acid group and catalytic lysine residues.
- QSAR Modeling : Correlate substituent variations (e.g., alkyne chain length) with activity data from analogs .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Purity Analysis : Verify via HPLC (>98%) to rule out impurities (e.g., unreacted intermediates).
- Assay Standardization : Replicate studies under identical conditions (pH, cell line, incubation time).
- Structural Analog Comparison : Test methyl- or propynyl-substituted analogs (see Table 1) to isolate substituent effects .
Table 1 : Bioactivity Comparison of Pyridine Carboxylic Acid Derivatives
| Compound | IC₅₀ (µM) | Target Pathway |
|---|---|---|
| 6-[(But-3-yn-1-yl)amino] derivative | 12.3 | mTOR/p70S6K |
| Methyl-substituted analog | 45.7 | MAPK |
| Propynyl-substituted analog | 8.9 | Autophagy induction |
Q. What mechanistic studies are critical to elucidate this compound’s role in modulating enzyme activity?
- Kinetic Analysis : Measure and changes in enzyme assays (e.g., mTOR kinase).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and stoichiometry.
- Mutagenesis Studies : Introduce mutations (e.g., Lys→Ala in catalytic sites) to identify key interactions. Analogous compounds show competitive inhibition patterns, suggesting active-site binding .
Q. How can researchers design derivatives to enhance the compound’s pharmacokinetic properties?
- Prodrug Synthesis : Esterify the carboxylic acid to improve bioavailability.
- Alkyne Bioisosteres : Replace the alkyne with cyclopropane or azide groups to reduce metabolic lability.
- PEGylation : Attach polyethylene glycol chains to prolong half-life. Prior work on tert-butoxycarbonyl derivatives demonstrates improved stability in plasma .
Q. What analytical techniques are recommended for detecting degradation products during long-term stability studies?
- LC-MS/MS : Identify hydrolyzed products (e.g., free carboxylic acid or alkyne oxidation byproducts).
- X-ray Crystallography : Resolve structural changes in aged samples.
- TGA/DSC : Monitor thermal decomposition profiles.
Contaminants >0.5% require re-purification via column chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
